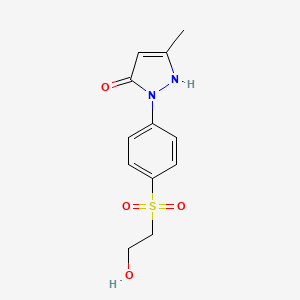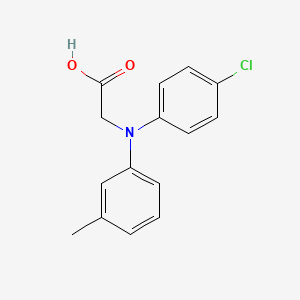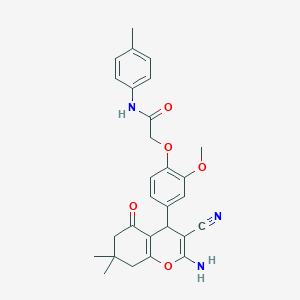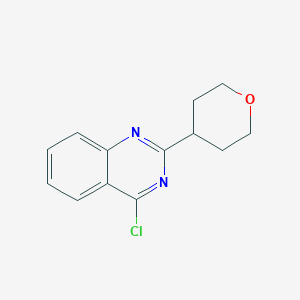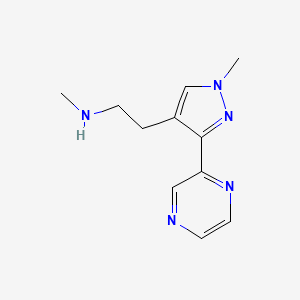![molecular formula C7H4BrClN2O B12987705 5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)
5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound with the molecular formula C7H4BrClN2O. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-b]pyridin-2-one core. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-6-chloropyridine-2-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolo[3,2-b]pyridin-2-one core . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds used in various chemical research applications
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one
- 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2-one
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C7H4BrClN2O |
|---|---|
Molecular Weight |
247.47 g/mol |
IUPAC Name |
5-bromo-6-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H4BrClN2O/c8-7-3(9)1-4-5(11-7)2-6(12)10-4/h1H,2H2,(H,10,12) |
InChI Key |
KPDXJNMJLWSUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC(=C(C=C2NC1=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




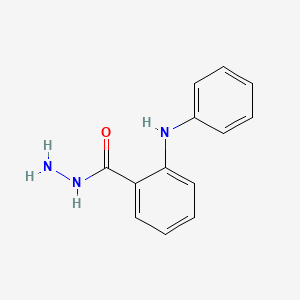
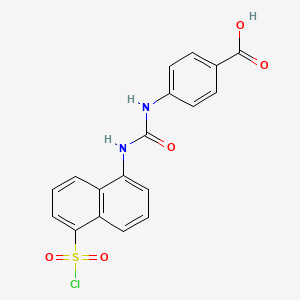
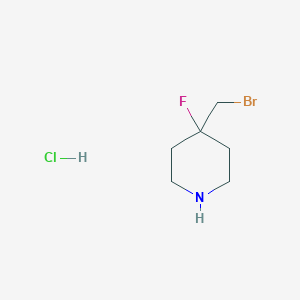
![8-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12987655.png)

![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)
